molecular formula C25H21NO4 B12463681 3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12463681
M. Wt: 399.4 g/mol
InChI Key: OBRQVRYNQRWLIZ-UHFFFAOYSA-N
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Description

3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines a phenyl group, a dioxooctahydro-ethenocyclopropa isoindole moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the benzoate ester. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methylphenyl benzoate: Lacks the dioxooctahydro-ethenocyclopropa isoindole moiety.

    3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoate ester.

Uniqueness

3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(3-methylphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C25H21NO4/c1-13-4-2-7-16(10-13)30-25(29)14-5-3-6-15(11-14)26-23(27)21-17-8-9-18(20-12-19(17)20)22(21)24(26)28/h2-11,17-22H,12H2,1H3

InChI Key

OBRQVRYNQRWLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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